5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group, a piperazine ring with a fluorophenyl group, and a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and thiourea under controlled conditions.
Substitution Reactions: The chloro group on the pyrimidine ring is introduced via a nucleophilic substitution reaction using a suitable chlorinating agent.
Piperazine Ring Formation: The piperazine ring is synthesized separately and then coupled with the pyrimidine ring through a nucleophilic substitution reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction using 4-fluorobenzyl chloride.
Final Coupling and Carboxamide Formation: The final step involves the coupling of the piperazine-pyrimidine intermediate with an appropriate carboxamide precursor under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its activity as a receptor antagonist or agonist. It may have applications in the development of new therapeutic agents for various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and molecular pathways. It may serve as a tool compound for investigating the role of specific receptors or enzymes.
Chemical Biology: Researchers use this compound to probe the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
5-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine ring structures, such as 2-chloro-4,6-dimethoxypyrimidine, may share some chemical properties but differ in their biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring, such as 1-(4-fluorophenyl)piperazine, may have similar pharmacological properties but differ in their overall structure and activity.
Carboxamide Derivatives: Compounds with carboxamide groups, such as N-(2-chloroethyl)-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide, may have similar chemical reactivity but differ in their biological effects.
The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
5-chloro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN5OS/c1-27-18-22-12-15(19)16(23-18)17(26)21-6-7-24-8-10-25(11-9-24)14-4-2-13(20)3-5-14/h2-5,12H,6-11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCBAUZPVWTVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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